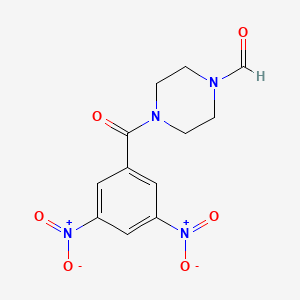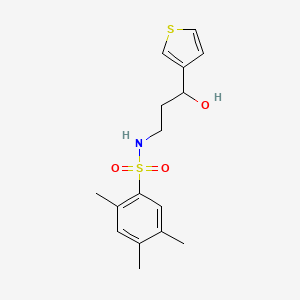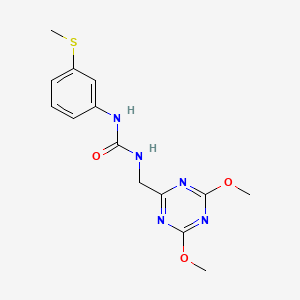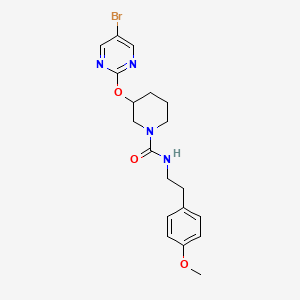
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research for the treatment of various autoimmune diseases and cancers.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
Urea derivatives are instrumental in drug design due to their unique hydrogen bonding capabilities, making them critical for drug-target interactions. These compounds are integrated into small molecules with a broad range of bioactivities, improving selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules in drug development (Jagtap et al., 2017).
Agriculture and Environmental Health
In the agricultural sector, urea derivatives like ureaform have been investigated for their use as slow-release fertilizers. They show promise in improving fertility management and reducing pollution of drainage waters, thus contributing to more sustainable farming practices (Alexander & Helm, 1990).
Biochemical and Biotechnological Applications
Urea derivatives are also pivotal in the development of biosensors, particularly for detecting and quantifying urea concentrations in various contexts, such as medical diagnostics and environmental monitoring. These biosensors utilize enzyme urease as a bioreceptor element, with advancements focusing on enhancing the enzyme's stability and activity (Botewad et al., 2021).
Anion Binding and Supramolecular Chemistry
In supramolecular chemistry, urea and thiourea derivatives are known for their anion-binding properties, which are crucial for developing sensors and receptors for various anions. This capability is significant for detecting environmental pollutants and understanding biological processes (Bregović et al., 2015).
Energy and Sustainability
Urea derivatives are explored as potential hydrogen carriers for fuel cells, presenting an alternative energy source. Their stability, non-toxic nature, and ease of transport and storage make them attractive candidates for sustainable energy solutions (Rollinson et al., 2011).
Propiedades
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6OS/c15-10-3-1-4-11(7-10)21-13(18-19-20-21)9-17-14(22)16-8-12-5-2-6-23-12/h1-7H,8-9H2,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIVCIWIZCUBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609742.png)

![N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2609745.png)



![1-ethyl-6-(4-fluorobenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2609751.png)


![2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide](/img/structure/B2609756.png)
